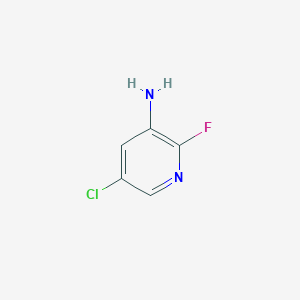

5-Chloro-2-fluoropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDEVYNVSPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601951 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-78-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 5-Chloro-2-fluoropyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves a multi-step process, commencing from readily available starting materials and proceeding through key halogenated pyridine intermediates. This document outlines the detailed experimental protocols, presents quantitative data for critical steps, and includes visualizations of the synthetic route to facilitate understanding and replication.

Core Synthesis Pathway: A Two-Stage Approach

The most viable and documented synthetic route to 5-Chloro-2-fluoropyridin-3-amine proceeds through the formation of a key intermediate, 5-chloro-2,3-difluoropyridine. This intermediate is then subjected to a selective amination to yield the final product.

Stage 1: Synthesis of 5-Chloro-2,3-difluoropyridine

This stage involves the transformation of 2-aminopyridine into 2,3,5-trichloropyridine, followed by a halogen exchange reaction to introduce the fluorine atoms.

Caption: Synthesis pathway for the key intermediate 5-chloro-2,3-difluoropyridine.

Stage 2: Selective Amination to 5-Chloro-2-fluoropyridin-3-amine

The final step involves the regioselective nucleophilic aromatic substitution (SNAr) of a fluorine atom with an amino group. The fluorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position in such systems, but under controlled conditions, selective amination at the 3-position can be achieved.

Caption: Final amination step to yield 5-Chloro-2-fluoropyridin-3-amine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 5-Chloro-2-fluoropyridin-3-amine.

Protocol 1: Synthesis of 2,3,5-Trichloropyridine from 2-Aminopyridine

This procedure is adapted from patent literature and involves a multi-step chlorination and diazotization process.[1]

-

Chlorination of 2-Aminopyridine: 2-Aminopyridine is first chlorinated to generate 2-amino-3,5-dichloropyridine.

-

Diazotization and Sandmeyer Reaction: The resulting 2-amino-3,5-dichloropyridine is then subjected to a diazotization reaction using sodium nitrite in the presence of hydrochloric acid, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding a mixture containing 2,3,5-trichloropyridine.

-

Purification: The crude product is then purified to isolate 2,3,5-trichloropyridine.

Protocol 2: Synthesis of 5-Chloro-2,3-difluoropyridine from 2,3,5-Trichloropyridine (Halex Reaction)

This protocol describes the halogen exchange reaction to introduce fluorine atoms.[1][2]

-

Solvent Preparation: In a 1000 mL flask, 400 g of sulfolane and 400 g of dimethyl sulfoxide are added and dewatered by heating to 200 °C under reduced pressure (0.07 MPa) until the moisture content is below 0.05%.[1]

-

Reaction Setup: To the dried solvent mixture, add 96 g (1.66 mol) of cesium fluoride, 96 g (1.66 mol) of potassium fluoride, 120 g (0.67 mol) of 2,3,5-trichloropyridine, 2 g of 18-crown-6 ether, and 3 g of potassium carbonate at 120 °C.[1]

-

Reaction: The reaction mixture is heated to 145 °C and maintained for 17 hours, then the temperature is increased to 190 °C and held for another 19 hours. The product is continuously removed by distillation during the reaction.[1]

-

Work-up and Purification: The collected distillate is purified to yield 5-chloro-2,3-difluoropyridine.

Protocol 3: Proposed Synthesis of 5-Chloro-2-fluoropyridin-3-amine via Selective Amination

This is a proposed general procedure based on the principles of nucleophilic aromatic substitution on polyhalogenated pyridines.

-

Reaction Setup: In a sealed reaction vessel, dissolve 5-chloro-2,3-difluoropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Aminating Agent: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, to the reaction mixture. The molar ratio of the aminating agent to the starting material should be optimized.

-

Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique like GC-MS or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Chloro-2-fluoropyridin-3-amine.

Data Presentation

The following tables summarize the quantitative data for the key synthesis steps.

Table 1: Quantitative Data for the Synthesis of 5-Chloro-2,3-difluoropyridine

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [1] |

| Yield | 90% | [1] |

| Purity | 96.8% (by GC) | [1] |

Table 2: Proposed Reaction Parameters for the Amination Step

| Parameter | Proposed Condition |

| Solvent | DMSO or NMP |

| Aminating Agent | Aqueous Ammonia |

| Temperature | 80-120 °C |

| Reaction Time | To be determined by monitoring |

| Expected Yield | Moderate to good (requires optimization) |

Concluding Remarks

The synthesis of 5-Chloro-2-fluoropyridin-3-amine presented in this guide offers a robust and scalable pathway for obtaining this important chemical intermediate. The detailed protocols and quantitative data for the synthesis of the key precursor, 5-chloro-2,3-difluoropyridine, are well-documented in the patent literature. While the final selective amination step is proposed based on established chemical principles, it provides a strong starting point for researchers to develop a high-yielding and efficient process. The provided diagrams and structured data are intended to aid in the clear understanding and successful implementation of this synthetic route in a laboratory setting. Further optimization of the amination step will be crucial for achieving industrial-scale production.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine

I have gathered most of the necessary physicochemical data for 5-Chloro-2-fluoropyridin-3-amine (CAS 103999-78-6), including molecular weight, density, boiling point, flash point, LogP, and a predicted pKa. However, I still lack an experimentally determined melting point, which is a key property for a solid compound.

I have found general experimental protocols for determining the various physicochemical properties, and a patent that describes the synthesis of a potential precursor, 5-chloro-2,3-difluoropyridine. While a specific synthesis protocol for the final compound is not explicitly detailed, the information on the precursor is valuable.

The most significant gap remains the lack of specific information on the biological activity, signaling pathways, or experimental workflows for 5-Chloro-2-fluoropyridin-3-amine. The search results in this area have been for related, but distinct, compounds.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a halogenated aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the pyridine scaffold and halogen substituents. Halogenation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-2-fluoropyridin-3-amine, along with general experimental protocols for their determination. This information is critical for its application in synthetic chemistry, computational modeling, and early-stage drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 5-Chloro-2-fluoropyridin-3-amine (CAS Number: 103999-78-6).

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄ClFN₂ | [1][2] |

| Molecular Weight | 146.55 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Boiling Point | 271.7 °C at 760 mmHg | - |

| Density | 1.5 g/cm³ | [1] |

| Flash Point | 118.1 °C | - |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa (Predicted) | 0.13 ± 0.10 | - |

| LogP | 2.03750 | - |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 5-Chloro-2-fluoropyridin-3-amine is not widely published, a potential synthetic route may involve the amination of a suitable precursor such as 5-chloro-2,3-difluoropyridine. A patented method for the preparation of 5-chloro-2,3-difluoropyridine involves a multi-step process starting from 2-aminopyridine[4].

General Synthesis Workflow for Aminopyridines

The synthesis of aminopyridines can often be conceptualized as a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for the preparation of aminopyridines.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 5-Chloro-2-fluoropyridin-3-amine are not available. However, the following are established, general methodologies that are widely used for such characterizations.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus[4].

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Caption: Workflow for melting point determination.

Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where it is in a liquid state, typically under reduced pressure if the compound decomposes at its atmospheric boiling point. A common method for small-scale determination is the Thiele tube method.

Methodology:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa of a compound can be determined by potentiometric titration[5].

Methodology:

-

A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification, often by HPLC[6].

Methodology:

-

A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer).

-

The mixture is shaken until equilibrium is reached.

-

The octanol and aqueous phases are separated.

-

The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Applications

There is currently limited publicly available information on the specific biological activity or signaling pathway modulation of 5-Chloro-2-fluoropyridin-3-amine. However, the aminopyridine scaffold is a common feature in many biologically active compounds. The presence of chloro and fluoro substituents suggests that this compound may be explored in drug discovery programs for its potential to modulate the activity of various biological targets. For instance, related fluorinated and chlorinated pyridine derivatives have been investigated for their potential as kinase inhibitors and for other therapeutic applications[6].

Conclusion

5-Chloro-2-fluoropyridin-3-amine is a halogenated aminopyridine with physicochemical properties that make it a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines standard methodologies for their experimental determination. Further research is warranted to fully characterize its biological activity profile and to explore its potential applications in drug discovery and development.

References

- 1. 103999-78-6|5-Chloro-2-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 5. 246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | 1073372-09-4 | Benchchem [benchchem.com]

In-Depth Technical Guide: 5-Chloro-2-fluoropyridin-3-amine (CAS 103999-78-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoropyridin-3-amine, a key building block in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Data

5-Chloro-2-fluoropyridin-3-amine is a halogenated aminopyridine derivative. Its structure, featuring a pyridine ring substituted with chlorine, fluorine, and an amine group, makes it a versatile intermediate for the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 103999-78-6 | |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| IUPAC Name | 5-chloro-2-fluoropyridin-3-amine | |

| Canonical SMILES | C1=C(C=NC(=C1N)F)Cl | |

| InChI | InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Appearance | Solid | |

| Purity | Typically available at ≥95% |

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-fluoropyridin-3-amine are crucial for its handling, reaction optimization, and pharmacokinetic profiling of its derivatives.

| Property | Predicted Value |

| Boiling Point | 271.7 °C at 760 mmHg |

| Flash Point | 118.1 °C |

| Density | 1.449 g/cm³ |

| pKa | 0.13 ± 0.10 |

| LogP | 2.03750 |

Synthesis and Reactivity

A potential synthetic route could involve the following conceptual steps:

Caption: Conceptual synthetic pathway for 5-Chloro-2-fluoropyridin-3-amine.

The reactivity of 5-Chloro-2-fluoropyridin-3-amine is dictated by its functional groups. The amino group can act as a nucleophile or be transformed into a diazonium salt for further functionalization. The halogen substituents can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. 5-Chloro-2-fluoropyridin-3-amine serves as a valuable starting material for the synthesis of compounds with potential therapeutic activities.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on the pyridine ring of 5-Chloro-2-fluoropyridin-3-amine can be strategically modified to target the ATP-binding site of various kinases. While specific IC50 values for direct derivatives are not publicly available, the general structure is analogous to precursors used in the synthesis of potent kinase inhibitors.

A generalized workflow for the utilization of 5-Chloro-2-fluoropyridin-3-amine in the synthesis of a hypothetical kinase inhibitor is depicted below.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing 5-Chloro-2-fluoropyridin-3-amine (1 equivalent) and an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents). The mixture is suspended in a suitable solvent (e.g., dioxane, toluene, or DMF/water). The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Antimicrobial Agents

Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. The unique combination of substituents in 5-Chloro-2-fluoropyridin-3-amine provides a template for the synthesis of novel antibacterial and antifungal agents. While specific Minimum Inhibitory Concentration (MIC) values for its direct derivatives are not documented in publicly available literature, related chloropyridine derivatives have shown promising antimicrobial activity.

Experimental Protocol: General Procedure for Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of synthesized compounds can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi). The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Chloro-2-fluoropyridin-3-amine and its derivatives. While a dedicated public spectrum for this specific compound is not available, typical chemical shifts for related aminopyridines can be referenced.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm), with multiplicities and coupling constants influenced by the substitution pattern.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 100-160 ppm). The carbons attached to fluorine will exhibit characteristic C-F coupling.

Safety and Handling

5-Chloro-2-fluoropyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-2-fluoropyridin-3-amine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the quest for novel kinase inhibitors and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in the development of new therapeutics.

References

An In-Depth Technical Guide on the Reactivity and Stability of 5-Chloro-2-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Chloro-2-fluoropyridin-3-amine, a key building block in medicinal chemistry and drug development. The strategic placement of chloro, fluoro, and amino groups on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a wide range of complex molecules. This document details its physical and chemical properties, stability under various conditions, and its reactivity in key organic transformations, supported by experimental insights.

Core Properties and Stability

5-Chloro-2-fluoropyridin-3-amine is a solid compound with a molecular weight of 146.55 g/mol . Its stability is a critical factor for its storage and handling in a laboratory setting.

Table 1: Physical and Chemical Properties of 5-Chloro-2-fluoropyridin-3-amine

| Property | Value | Source |

| Molecular Formula | C₅H₄ClFN₂ | PubChem |

| Molecular Weight | 146.55 g/mol | PubChem |

| Appearance | Solid | Cymit Quimica |

| Storage Temperature | 2-8 °C under inert gas (nitrogen or Argon) | ChemicalBook[1] |

Under recommended storage conditions, 5-Chloro-2-fluoropyridin-3-amine is stable.[2][3] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. Like many amino-substituted pyridines, it may be sensitive to light and air over prolonged periods, and storage under an inert atmosphere is recommended to prevent oxidative degradation.[1]

Chemical Reactivity

The reactivity of 5-Chloro-2-fluoropyridin-3-amine is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. The fluorine atom at the 2-position and the chlorine atom at the 5-position are potential leaving groups in nucleophilic aromatic substitution reactions, while the amino group at the 3-position can act as a nucleophile or be a directing group in electrophilic substitutions. Furthermore, the carbon-halogen bonds provide handles for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing fluorine and chlorine atoms further enhances this reactivity. In 5-Chloro-2-fluoropyridin-3-amine, the fluorine atom at the 2-position is generally the more reactive site for nucleophilic aromatic substitution due to the strong activating effect of the adjacent ring nitrogen.

A typical experimental protocol for a nucleophilic aromatic substitution reaction on a related halogenated pyridine is as follows:

Experimental Protocol: General Nucleophilic Aromatic Substitution

-

Reaction Setup: A solution of the halogenated pyridine (1.0 eq.) and the desired nucleophile (1.0-1.5 eq.) is prepared in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Base: A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is added to neutralize the hydrogen halide formed during the reaction.

-

Temperature: The reaction mixture is typically heated to a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the substrate.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Nucleophilic Aromatic Substitution on 5-Chloro-2-fluoropyridin-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The chlorine atom at the 5-position is the more likely site for Suzuki-Miyaura coupling reactions, which involve the coupling of the halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at this position.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: A mixture of 5-Chloro-2-fluoropyridin-3-amine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is placed in a reaction vessel.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Temperature: The mixture is heated, typically to between 80 °C and 120 °C, under an inert atmosphere.

-

Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: Suzuki-Miyaura Coupling of 5-Chloro-2-fluoropyridin-3-amine.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloro group with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for the synthesis of more complex substituted aminopyridines.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-Chloro-2-fluoropyridin-3-amine (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).

-

Solvent: An anhydrous, deoxygenated solvent such as toluene, dioxane, or THF is added.

-

Temperature: The reaction mixture is heated, typically in a sealed tube or under reflux, at a temperature ranging from 80 °C to 110 °C.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine.

Conclusion

5-Chloro-2-fluoropyridin-3-amine is a valuable and versatile building block in modern synthetic chemistry. Its stability under standard laboratory conditions, combined with a predictable and exploitable reactivity profile, makes it an attractive starting material for the synthesis of a diverse array of functionalized pyridine derivatives. The ability to selectively perform nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions at different positions on the pyridine ring provides chemists with a powerful tool for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the quantitative stability of this compound under various stress conditions would be beneficial for optimizing its use in large-scale synthetic processes.

References

Spectroscopic Analysis of 5-Chloro-2-fluoropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-fluoropyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Chloro-2-fluoropyridin-3-amine. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including fluoropyridines, chloropyridines, and aminopyridines.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7 | d | ~2.5 | H-6 |

| ~7.2 | d | ~2.5 | H-4 |

| ~4.0 | br s | - | -NH₂ |

Note: The chemical shifts are estimations. The protons on the pyridine ring will appear as doublets due to coupling with each other. The amine protons are expected to be a broad singlet and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |

| ~155 (d) | ¹JCF ≈ 240 Hz | C-2 |

| ~125 | - | C-3 |

| ~130 | - | C-4 |

| ~120 | - | C-5 |

| ~145 | - | C-6 |

Note: The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons may show smaller long-range couplings to fluorine.

Table 3: Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 1620 - 1580 | Medium to Strong | N-H bend of primary amine |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching in the aromatic ring |

| 1300 - 1200 | Strong | C-N stretch of aromatic amine |

| 1250 - 1150 | Strong | C-F stretch |

| 800 - 700 | Strong | C-Cl stretch |

Note: The presence of a primary amine is typically characterized by a doublet in the N-H stretching region.[1] The positions of the C-F and C-Cl stretches can vary depending on the overall electronic environment of the molecule.

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 146/148 | High | Molecular ion (M⁺) peak with isotopic pattern for one chlorine atom |

| 111/113 | Medium | [M-Cl]⁺ or [M-HCN-H]⁺ |

| 84 | Medium | Loss of Cl and HCN |

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of halogenated pyridines often involves the loss of the halogen atom and/or elimination of HCN from the ring. The fragmentation of the pyridine ring can be influenced by the position of the substituents.[2][3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Chloro-2-fluoropyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Chloro-2-fluoropyridin-3-amine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: ~250 ppm

-

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 5-Chloro-2-fluoropyridin-3-amine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a system with a direct insertion probe.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Literature review on substituted 2-fluoropyridines

An In-depth Technical Guide to Substituted 2-Fluoropyridines

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery and materials science. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among these, fluorine-containing pyridine derivatives are particularly significant due to the pyridine ring's prevalence in pharmaceuticals and its versatile chemistry.[2][3] Substituted 2-fluoropyridines are crucial building blocks, valued for the unique reactivity of the C-F bond at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr).[4][5][6] This reactivity allows for the late-stage functionalization of complex molecules, providing efficient pathways to novel chemical entities.[4][5] This guide provides a comprehensive review of the synthesis, reactivity, and applications of substituted 2-fluoropyridines, with a focus on quantitative data and detailed experimental methodologies for researchers in drug development and chemical synthesis.

Synthesis of Substituted 2-Fluoropyridines

The preparation of 2-fluoropyridines can be achieved through several synthetic routes, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

1. From Pyridine N-Oxides

A robust and increasingly popular method involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for fluorination. This metal-free approach is noted for its mild conditions and broad functional group compatibility.[7][8] The process is highly regioselective; for 3-substituted pyridine N-oxides, activation and subsequent fluorination occur exclusively at the 2-position (para to the N-oxide oxygen).[7]

2. Nucleophilic Aromatic Substitution (SNAr) of Halopyridines

The classical approach to 2-fluoropyridines involves the displacement of other halogens (typically chlorine or bromine) at the 2-position with a fluoride source. However, these reactions often require elevated temperatures or specialized reagents like anhydrous tetrabutylammonium fluoride (TBAF).[7] The reverse reaction, where the fluorine atom in 2-fluoropyridine is displaced by other nucleophiles, is significantly more facile.

3. From Nitropyridines

Fluorodenitration, the substitution of a nitro group with fluoride, is an effective method for synthesizing 2-fluoropyridines. The reaction can be mediated by TBAF under mild conditions.[7] This method is particularly useful for radiofluorination with [¹⁸F]fluoride, where 2-nitropyridine precursors show high efficiency in producing PET tracers.[9][10][11] Studies have shown that the presence of electron-donating methyl or methoxy groups on the pyridine ring does not significantly impede the SNAr reaction, allowing for high radiochemical yields.[9][10][11]

4. Direct C-H Fluorination

Direct C-H fluorination represents a modern, step-economical approach. Hartwig and co-workers developed a method using AgF₂ to directly fluorinate pyridines at the C-H bond adjacent to the ring nitrogen.[7] This strategy is particularly valuable for the late-stage functionalization of complex, pre-existing heterocyclic scaffolds.[4][5]

Diagram 1: Key Synthetic Pathways to 2-Fluoropyridines

Caption: Overview of major synthetic routes to substituted 2-fluoropyridines.

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-fluoropyridines in synthesis stems from their high reactivity toward nucleophiles via the SNAr mechanism. The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing effect of the ring nitrogen.

Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, aromaticity is restored by the expulsion of the fluoride leaving group.[6]

Reactivity Comparison

The C-F bond's high polarity and the fluoride ion's stability make 2-fluoropyridines significantly more reactive in SNAr reactions than their chloro-, bromo-, or iodo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][5] This enhanced reactivity allows SNAr reactions to be conducted under much milder conditions, preserving sensitive functional groups elsewhere in the molecule.[4][5]

Diagram 2: SNAr Mechanism on a 2-Fluoropyridine

Caption: The addition-elimination mechanism for SNAr reactions.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the synthesis and reaction of 2-fluoropyridines.

Table 1: Selected Syntheses of Substituted 2-Fluoropyridines

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Phenylpyridine N-oxide | 1) Trimethylamine, Tf₂O 2) TBAF | 2-Fluoro-6-phenylpyridine | - | [7] |

| 3-Phenylpyridine N-oxide | 1) Trimethylamine, Tf₂O 2) KF | 2-Fluoro-5-phenylpyridine | 84% | [7] |

| Ethyl picolinate N-oxide | 1) Trimethylamine, Tf₂O 2) KF | 2-Fluoro-6-(ethoxycarbonyl)pyridine | 25% | [7] |

| 2-Aminopyridine | Nitrification, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis | 2-Amino-5-fluoropyridine | 51.6% (last two steps) | [13] |

| 3-Methoxy-2-nitropyridine | [¹⁸F]KF, K₂₂₂, K₂CO₃, 140°C, 30 min | 3-Methoxy-2-[¹⁸F]fluoropyridine | 87 ± 1.4% | [11] |

| 3-Methyl-2-nitropyridine | [¹⁸F]KF, K₂₂₂, K₂CO₃, 140°C, 1-30 min | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89% | [9][10] |

Table 2: SNAr Reactions of 2-Fluoropyridines with Various Nucleophiles

| 2-Fluoropyridine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| Unactivated 2-Fluoropyridines | Alcohols, Phenols, Amines, Amides, Thiols | Mild conditions (unspecified) | Corresponding 2-substituted pyridines | Quantitative | [4][5] |

| 2-Fluoropyridine | Lithium Amides | THF, mild conditions | 2-Aminopyridines | Moderate to good | [14] |

| 2-Fluoropyridine | Acetamidine HCl | K₂CO₃, DMF, 120°C | 2-Aminopyridine | High | [15] |

| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine | 320x faster than 2-chloropyridine | [4][5] |

Applications in Drug Discovery and PET Imaging

The favorable physicochemical properties imparted by fluorine and the synthetic accessibility of the pyridine scaffold make 2-fluoropyridine derivatives ubiquitous in medicinal chemistry.[2] They are key intermediates in the synthesis of pharmaceuticals across therapeutic areas like oncology and infectious diseases.[1]

A prominent application is in Positron Emission Tomography (PET) imaging. The synthesis of 2-[¹⁸F]fluoro-substituted pyridines is a common strategy for creating PET tracers due to their favorable in vivo stability and limited radiodefluorination.[7] For example, a facile route to [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in Alzheimer's disease, was developed from a 2-pyridyltrialkylammonium salt precursor, achieving decay-corrected radiochemical yields of 45-55%.[7][8]

Diagram 3: Workflow for 2-Fluoropyridine in Drug Discovery

Caption: From core scaffold to drug candidate via SNAr and SAR studies.

Key Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the literature. Researchers should consult the primary sources for specific substrate details and safety information.

Protocol 1: General Procedure for SNAr of a 2-Fluoropyridine with an Amine Nucleophile

-

Reagents and Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-fluoropyridine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

-

Addition of Base: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) to the solution.

-

Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to the required temperature (typically ranging from 80°C to 140°C) and monitor the reaction progress by TLC or GC/MS.[4][5]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.[15]

Protocol 2: Synthesis of a 2-Fluoropyridine from a Pyridine N-Oxide via a Trialkylammonium Salt[7]

-

Activation and Salt Formation: In a flame-dried flask under an inert atmosphere, dissolve the pyridine N-oxide (1.0 eq.) in a dry solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0°C. Add triflic anhydride (Tf₂O, 1.1 eq.) dropwise, followed by the addition of an amine (e.g., trimethylamine or quinuclidine, 1.2 eq.). Allow the reaction to stir at room temperature until N-oxide consumption is complete (monitored by TLC).

-

Isolation of Salt: Isolate the crude pyridyltrialkylammonium salt intermediate by trituration with diethyl ether (Et₂O) and filtration.

-

Fluorination: To a solution of the isolated ammonium salt (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or acetonitrile), add a fluoride source such as spray-dried potassium fluoride (KF, 3.0-5.0 eq.).

-

Reaction and Workup: Heat the mixture (e.g., to 80-110°C) until the reaction is complete. After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purification: Purify the crude product via flash column chromatography to obtain the pure 2-fluoropyridine.

Conclusion

Substituted 2-fluoropyridines are exceptionally valuable intermediates in chemical synthesis, largely due to the high reactivity of the C2-fluorine atom in nucleophilic aromatic substitution reactions. This reactivity enables the construction of diverse molecular libraries under mild conditions, a feature highly prized in drug discovery and development.[2][4][5] Modern synthetic advances, including facile routes from pyridine N-oxides and direct C-H fluorination, have further expanded their accessibility and utility.[4][7] The continued exploration of 2-fluoropyridine chemistry promises to yield novel therapeutic agents, advanced imaging probes, and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

5-Chloro-2-fluoropyridin-3-amine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive amine group and strategically positioned halogen atoms, makes it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-fluoropyridin-3-amine, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

5-Chloro-2-fluoropyridin-3-amine, also known as 5-chloro-3-fluoro-2-pyridinamine, is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 246847-98-3 | [2] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 91-95 °C | [2] |

| Purity | >97% | [2] |

| InChI | InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | [1] |

| InChI Key | GXCDEVYNVSPBLL-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC(=C1N)F)Cl |

Synthesis and Reactivity

The primary synthetic route to 5-Chloro-2-fluoropyridin-3-amine involves the nucleophilic substitution of a fluorine atom in a di- or tri-halogenated pyridine precursor.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoropyridin-3-amine

A common and efficient method for the synthesis of 5-Chloro-2-fluoropyridin-3-amine is through the amination of 5-chloro-2,3-difluoropyridine.

Materials:

-

5-chloro-2,3-difluoropyridine

-

Liquid ammonia

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Autoclave

Procedure:

-

In a sealed autoclave, combine 5-chloro-2,3-difluoropyridine (1 equivalent) with an excess of liquid ammonia.

-

Heat the mixture to 120 °C and maintain this temperature for 24 hours.

-

After cooling the reaction mixture, a yellowish solid precipitate will form.

-

Separate the precipitate by filtration and wash the filter cake with deionized water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the organic solvent by distillation under reduced pressure.

-

Add a small amount of petroleum ether to the residue and filter to collect the solid product.

-

Dry the product to obtain 5-Chloro-2-fluoropyridin-3-amine.

The reactivity of 5-Chloro-2-fluoropyridin-3-amine is characterized by its nucleophilic amino group and the susceptibility of the pyridine ring to further substitution reactions. The amine group can readily participate in reactions such as N-alkylation, N-arylation, and amide bond formation. The halogen substituents can be displaced by other nucleophiles or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce further molecular diversity.

Applications in Drug Discovery

5-Chloro-2-fluoropyridin-3-amine is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its structural features allow for the precise orientation of pharmacophoric groups, leading to potent and selective inhibition of various kinase targets.

Case Study: Synthesis of AZD1480, a JAK/STAT Pathway Inhibitor

A prominent example of the application of 5-Chloro-2-fluoropyridin-3-amine is in the synthesis of AZD1480, a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[3] The JAK/STAT signaling pathway is a crucial regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases.

The synthesis of AZD1480 utilizes 5-Chloro-2-fluoropyridin-3-amine as a key intermediate in a multi-step sequence. A crucial step involves a nucleophilic aromatic substitution reaction where the amine group of a pyrazole derivative displaces the chlorine atom at the 4-position of a pyrimidine ring, which is constructed using building blocks derived from 5-Chloro-2-fluoropyridin-3-amine.

Experimental Workflow in Drug Discovery

The integration of 5-Chloro-2-fluoropyridin-3-amine into a drug discovery program typically follows a structured workflow.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

In addition to JAK inhibitors, 5-Chloro-2-fluoropyridin-3-amine has been employed in the synthesis of inhibitors for cyclin-dependent kinases (CDKs).[2] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. The aminopyridine core of 5-Chloro-2-fluoropyridin-3-amine serves as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific CDKs.

Conclusion

5-Chloro-2-fluoropyridin-3-amine has established itself as a highly valuable and versatile heterocyclic building block in modern drug discovery. Its accessible synthesis and predictable reactivity, coupled with the ability to serve as a scaffold for a variety of potent and selective inhibitors, particularly for kinases, underscore its importance for medicinal chemists. The successful development of clinical candidates such as AZD1480 highlights the potential of this synthon in the ongoing quest for novel therapeutics. As research into new biological targets continues, the demand for innovative molecular scaffolds will undoubtedly fuel the further exploration and application of 5-Chloro-2-fluoropyridin-3-amine and its derivatives.

References

5-Chloro-2-fluoropyridin-3-amine: A Technical Guide to Safety and Handling

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers medicinal chemists opportunities to explore novel chemical space in the design of pharmacologically active molecules. The presence of chloro, fluoro, and amino groups on the pyridine ring allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic compounds. Given its reactive nature and potential biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and scientists. This technical guide provides comprehensive information on the safety, handling, and available data for 5-Chloro-2-fluoropyridin-3-amine (CAS No. 103999-78-6).

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of 5-Chloro-2-fluoropyridin-3-amine is essential for its safe handling and storage. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 103999-78-6 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Boiling Point | 271.7 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 118.1 °C (Predicted) | [3] |

| Density | 1.449 g/cm³ (Predicted) | [3] |

| pKa | 0.13 ± 0.10 (Predicted) | [3] |

| LogP | 2.03750 (Predicted) | [3] |

Safety and Hazard Information

GHS Hazard Classification (Presumed based on related compounds):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1/2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

Hazard Statements (Presumed):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 5-Chloro-2-fluoropyridin-3-amine.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, and in cases of potential significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator is recommended.

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is the preferred engineering control for handling this compound, especially when weighing the solid or performing reactions.

-

Eyewash stations and safety showers should be readily accessible in the work area.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store away from heat and sources of ignition.

Experimental Protocols

While specific experimental protocols for 5-Chloro-2-fluoropyridin-3-amine are not widely published, the following general procedures for handling a hazardous solid chemical should be followed.

4.1. General Weighing and Dispensing Protocol

-

Preparation:

-

Ensure the work area, preferably inside a chemical fume hood, is clean and uncluttered.

-

Don the appropriate PPE as described in section 3.1.

-

Have all necessary equipment ready, including a calibrated balance, spatulas, weighing paper or boat, and a labeled receiving vessel.

-

-

Procedure:

-

Carefully open the container of 5-Chloro-2-fluoropyridin-3-amine inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing paper or boat on the balance.

-

Avoid generating dust. If dust is generated, ensure the fume hood is operating correctly to contain it.

-

Once the desired amount is weighed, carefully transfer it to the receiving vessel.

-

Tightly close the container of 5-Chloro-2-fluoropyridin-3-amine.

-

-

Cleanup:

-

Clean the balance and surrounding area of any residual chemical.

-

Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

-

Wash hands thoroughly after completing the task.

-

4.2. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

Role in Drug Discovery

Halogenated pyridines, including compounds like 5-Chloro-2-fluoropyridin-3-amine, are important scaffolds in drug discovery. The pyridine ring is a common motif in many approved drugs, and the introduction of halogen atoms can modulate the physicochemical and pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] 5-Chloro-2-fluoropyridin-3-amine can be used as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8][9]

Visualizations

Caption: A logical workflow for the safe handling of 5-Chloro-2-fluoropyridin-3-amine.

References

- 1. 5-chloro-2-fluoro-3-pyridinamine | 103999-78-6 [sigmaaldrich.com]

- 2. 103999-78-6|5-Chloro-2-fluoropyridin-3-amine|5-Chloro-2-fluoropyridin-3-amine|-范德生物科技公司 [bio-fount.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 5-Chloro-2-fluoropyridin-3-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and the analytical methodologies used for its characterization.

Commercial Suppliers and Purity

The availability of 5-Chloro-2-fluoropyridin-3-amine from commercial suppliers varies, with several companies offering this compound at different purity grades. It is crucial for researchers to verify the specific isomer and its purity before procurement, as several closely related isomers exist. The CAS number for 5-Chloro-2-fluoropyridin-3-amine is 103999-78-6.

Below is a summary of commercial suppliers and the typical purity of 5-Chloro-2-fluoropyridin-3-amine and its isomers.

| Supplier | Product Name | CAS Number | Purity |

| CymitQuimica | 3-AMINO-5-CHLORO-2-FLUOROPYRIDINE | 103999-78-6 | 95%[1] |

| Dideu Industries Group Limited (via ChemicalBook) | 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | 99.00%[2] |

| Ossila | 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | >97%[3] |

| CymitQuimica | 5-Chloro-3-fluoropyridin-2-amine | 246847-98-3 | 98%[4] |

Note: "3-AMINO-5-CHLORO-2-FLUOROPYRIDINE" is a synonym for 5-Chloro-2-fluoropyridin-3-amine. Researchers should confirm the CAS number to ensure they are ordering the correct isomer.

Analytical and Quality Control Protocols

Ensuring the purity and identity of 5-Chloro-2-fluoropyridin-3-amine is critical for its application in research and development. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is typically suitable for analyzing polar compounds like 5-Chloro-2-fluoropyridin-3-amine.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is commonly used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH adjusted to 3) and an organic solvent like methanol or acetonitrile is effective. A common gradient could be a 50:50 (v/v) mixture of the aqueous buffer and methanol.

-

Flow Rate: A typical flow rate is 0.7 to 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.[5]

-

Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[5]

-

Injection Volume: A 10 µL injection volume is standard.[5]

-

Sample Preparation: A known concentration of the 5-Chloro-2-fluoropyridin-3-amine sample is dissolved in the mobile phase or a compatible solvent.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful techniques for confirming the chemical structure of a molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of 5-Chloro-2-fluoropyridin-3-amine. A Certificate of Analysis for a related compound shows that the ¹H NMR spectrum should be consistent with the structure.

Purity Assessment by Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is another effective method for purity analysis.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is programmed to ensure the separation of the main compound from any impurities.

-

Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet.

-

Data Analysis: Similar to HPLC, the purity is determined by the area percentage of the main peak. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of impurities based on their mass spectra. A Certificate of Analysis for a similar compound indicates a purity of 99.65% as determined by GC.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for 5-Chloro-2-fluoropyridin-3-amine involves several critical steps to ensure the quality and consistency of the material for research and development purposes.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines. 5-Chloro-2-fluoropyridin-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds. The ability to selectively couple a wide range of amines at the C-5 position via Buchwald-Hartwig amination opens up a vast chemical space for the generation of novel derivatives with potential biological activity.

This document provides detailed application notes and protocols for performing the Buchwald-Hartwig amination on 5-Chloro-2-fluoropyridin-3-amine. The protocols are based on established methodologies for similar halo- and fluoro-substituted aminopyridines.

Key Considerations for 5-Chloro-2-fluoropyridin-3-amine

The reactivity of 5-Chloro-2-fluoropyridin-3-amine in a Buchwald-Hartwig reaction is influenced by its substitution pattern:

-

Chloro Group (C-5): This is the primary site for oxidative addition of the palladium catalyst, leading to the desired C-N bond formation. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often necessitating more active catalyst systems.

-

Fluoro Group (C-2): The strong electron-withdrawing nature of the fluorine atom can influence the electronics of the pyridine ring, potentially affecting the rate of oxidative addition. It also presents a potential site for nucleophilic aromatic substitution (SNAr) under certain conditions, although the Buchwald-Hartwig reaction is generally favored under palladium catalysis. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the susceptibility of the C-2 position to nucleophilic attack.[1]

-

Amino Group (C-3): The free amino group can potentially coordinate to the palladium center, possibly influencing the catalytic cycle. However, successful couplings on aminopyridines are well-documented.[2]

Experimental Protocols

Below are generalized protocols for the Buchwald-Hartwig amination of 5-Chloro-2-fluoropyridin-3-amine with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Protocol 1: General Conditions for Primary and Secondary Aliphatic Amines

This protocol is a good starting point for a wide range of aliphatic amines.

Reaction Scheme:

Materials:

-

5-Chloro-2-fluoropyridin-3-amine

-

Amine (1.2 - 2.0 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 3.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

To an oven-dried reaction vessel, add 5-Chloro-2-fluoropyridin-3-amine, the palladium precatalyst, and the phosphine ligand.

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent, followed by the amine coupling partner.

-

Finally, add the base to the reaction mixture.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Conditions for Weakly Nucleophilic or Hindered Amines

For less reactive amines, more forcing conditions or specialized catalyst systems may be required.

Modifications from Protocol 1:

-

Catalyst/Ligand: Consider using a more active catalyst system, such as a palladacycle precatalyst (e.g., G3 or G4 precatalysts) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).

-

Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary to facilitate the deprotonation of the amine.

-

Temperature: Higher reaction temperatures (up to 140 °C) may be required, potentially necessitating the use of a high-boiling point solvent like toluene or xylene.

Data Presentation: Summary of Typical Reaction Conditions

The following tables summarize common conditions used in Buchwald-Hartwig aminations of related heterocyclic chlorides and aminopyridines, which can serve as a guide for optimizing the reaction of 5-Chloro-2-fluoropyridin-3-amine.

Table 1: Catalyst and Ligand Combinations

| Palladium Source | Ligand | Substrate Type | Reference |

| Pd₂(dba)₃ | Xantphos | 3-Bromo-4-indolylmaleimide with anilines/aminopyridines | [2] |

| PdCl₂(PPh₃)₂ | Xantphos | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis | [3] |

| XantPhos Pd G3 | (None) | Aryl halides with amines | [4][5] |

| Pd(OAc)₂ | R-BINAP | Chloro-substituted 5-nitropyrimidines with amines | [6] |

Table 2: Bases and Solvents

| Base | Solvent | Typical Temperature (°C) | Notes | Reference |

| Cs₂CO₃ | Toluene | 100 | Effective for coupling with anilines and aminopyridines. | [2] |

| NaOtBu | Toluene | Reflux | Commonly used for a wide range of aryl halides. | [3] |

| DBU | MeCN/PhMe | 140 | Used in flow chemistry applications. | [4][5] |

| K₂CO₃ | Toluene | 100 | A milder base, suitable for substrates with base-sensitive functional groups. | [6] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References